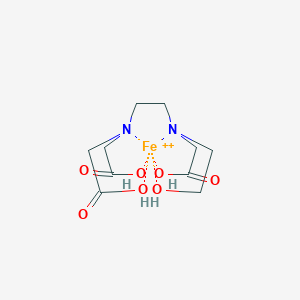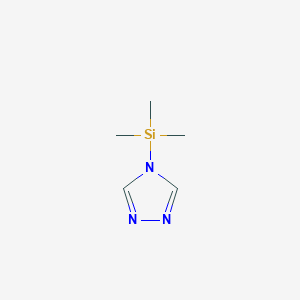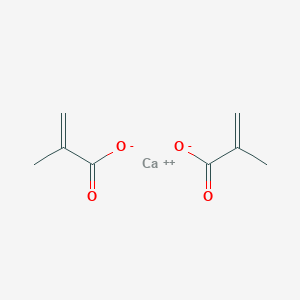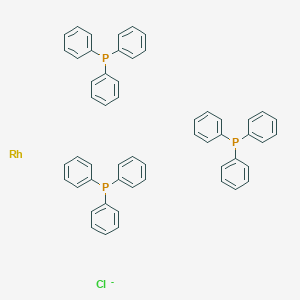
Ferric HEDTA
Vue d'ensemble
Description
Ferric HEDTA, also known as 4.5% Iron HEDTA, is a fully chelated, liquid iron specifically formulated with low use rates. It is compatible with liquid fertilizers containing polyphosphates and orthophosphates . This product is a stable iron chelate and HEDTA is a proven chelate for iron .
Synthesis Analysis
The synthesis of Ferric HEDTA involves combining ferrous salts and aqueous solutions of HEDTA . This process produces solutions of Fe(III)-HEDTA .Molecular Structure Analysis
The molecular formula of Ferric HEDTA is C10H15FeN2O7 . The average mass is 331.080 Da and the monoisotopic mass is 331.022858 Da .Chemical Reactions Analysis
HEDTA is a pentadentate ligand similar in structure to EDTA, with the only difference being that it has a hydroxyethyl group in place of one acetate group . HEDTA has been successfully used for years and in soil applications offers comparable stability throughout the pH range of most soils .Physical And Chemical Properties Analysis
Ferric HEDTA is a reddish-brown liquid . The weight per gallon is 11.3 lbs .Applications De Recherche Scientifique
1. Absorption Kinetics in Industrial Processes
Ferric HEDTA (hydroxyethylethylenediaminetriacetic acid) plays a significant role in industrial processes, especially in gas desulfurization. Wubs and Beenackers (1994) studied the kinetics of hydrogen sulfide absorption into aqueous ferric solutions of HEDTA, revealing its effectiveness in industrial applications under varying temperatures and pH levels (Wubs & Beenackers, 1994). This research was further expanded by Demmink and Beenackers (1998) to include a new model for oxidative absorption of hydrogen sulfide (Demmink & Beenackers, 1998).
2. Ferric Ion Sorption and Exchange in Material Sciences
In material sciences, ferric HEDTA has been studied for its ion sorption and exchange properties. Wu et al. (2007) synthesized and characterized materials that showed high ferric ion sorption and selectivity, demonstrating the potential of ferric HEDTA in material synthesis and chemical engineering applications (Wu et al., 2007).
3. Environmental and Biological Applications
Ferric HEDTA is also significant in environmental science and biology. For instance, Gress et al. (2004) explored its role in iron acquisition by cyanobacteria, indicating its importance in understanding iron bioavailability in aquatic ecosystems (Gress et al., 2004).
4. Pharmaceutical and Medical Research
In medical research, ferric HEDTA's properties are harnessed in studies like those conducted by Jacobson and Vartivarian (1992), examining its effects on iron assimilation in Cryptococcus neoformans (Jacobson & Vartivarian, 1992).
5. Agricultural Applications
Ferric HEDTA is utilized in agriculture as well, particularly in plant nutrition and soil chemistry. Albano and Miller (2001) investigated its photodegradation in commercially produced soluble fertilizers, highlighting its role in agricultural chemistry (Albano & Miller, 2001).
Safety And Hazards
Orientations Futures
Ferric HEDTA has been successfully used for years and is recommended for all crops that require iron usage when used as a foliar application . It is compatible with most pesticides as well as Orthophosphates, APP or liquid N fertilizers commonly used in “2x2” placement as starter fertilizer, in a band, or in broadcast application . The optimum rate and timing of application will depend on local conditions and should always be made as a result of soil and/or plant tissue analysis in consultation with your local agricultural authorities .
Propriétés
IUPAC Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O7.Fe/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);/q;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFNIPKMNMDDDB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FeN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Iron, [N-[2-[bis[(carboxy-.kappa.O)methyl]amino-.kappa.N]ethyl]-N-[2-(hydroxy-.kappa.O)ethyl]glycinato(3-)-.kappa.N,.kappa.O]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ferric HEDTA | |
CAS RN |
17084-02-5 | |
| Record name | Versenol AG Fe Chelate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17084-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferric HEDTA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017084025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron, [N-[2-[bis[(carboxy-.kappa.O)methyl]amino-.kappa.N]ethyl]-N-[2-(hydroxy-.kappa.O)ethyl]glycinato(3-)-.kappa.N,.kappa.O]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)glycinato(3-)]iron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC HEDTA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K116RN43S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)









![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)